molecular formula C14H9FN2O2S B3848086 (5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B3848086
M. Wt: 288.30 g/mol
InChI Key: XXYMSJKQZPMUFX-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-aminothiazole in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • 2-amino-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Uniqueness

The presence of the fluorophenyl group in (5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may exhibit different reactivity and biological activity.

Properties

IUPAC Name

(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYMSJKQZPMUFX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

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